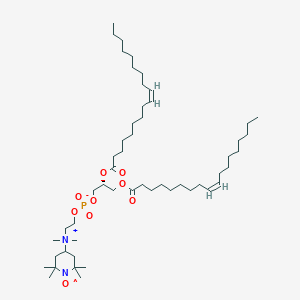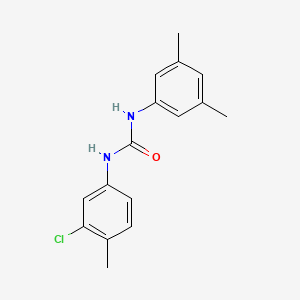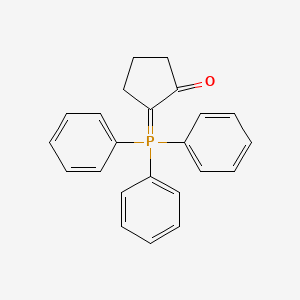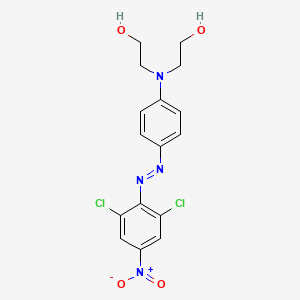
18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is an unsaturated phospholipid. It is primarily used in the preparation of liposomes, which are spherical vesicles that can be used to deliver drugs into the body. This compound is notable for its stability and effectiveness in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the phospholipid structure .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, often utilizing high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
Oxidation: The unsaturated bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to alter its chemical properties.
Substitution: The phosphocholine group can be substituted with other functional groups to modify its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated phospholipids .
Aplicaciones Científicas De Investigación
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mecanismo De Acción
The mechanism by which 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline exerts its effects involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The molecular targets include cell membranes and various membrane-bound proteins, which can be modulated to achieve specific therapeutic outcomes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Similar in structure but lacks the tempo group.
1,2-dihexadecanoyl-sn-glycero-3-phosphocholine (DPPC): A saturated phospholipid used in similar applications.
160-181 Tempo PC: Another tempo-modified phospholipid with different fatty acid chains.
Uniqueness
1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline is unique due to the presence of the tempo group, which imparts additional stability and specific biochemical properties that are advantageous in drug delivery and other applications .
Propiedades
Fórmula molecular |
C52H98N2O9P |
|---|---|
Peso molecular |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
Clave InChI |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)


![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)



![4-[15,20-Diphenyl-10-(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid](/img/structure/B11938573.png)

